molecular formula C22H28N4O2 B5666977 N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide

N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide

Cat. No. B5666977
M. Wt: 380.5 g/mol
InChI Key: DKJJAPFSELSOAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate intramolecular cyclocondensation reactions. For instance, the products of cyclocondensation of 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides, upon reacting with potassium cyanide in water, afford carboxamides and carboxylic acids after alkaline hydrolysis, which could be analogously related to the synthesis pathway of our target compound (S. Kemskii et al., 2014). Additionally, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives via a one-pot condensation reaction highlights a methodology that could be adapted for the synthesis of our compound, showcasing the efficiency and versatility of modern synthetic organic chemistry (A. Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide often features complex heterocyclic systems, which are key to their chemical and biological properties. For example, the study of supramolecular hydrogen-bonded hexamers in related diazepine compounds underlines the importance of non-covalent interactions in defining the molecular conformation and potentially the biological activity of such molecules (J. N. Low et al., 2002).

Chemical Reactions and Properties

The chemical behavior of N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide can be inferred from studies on similar structures, where reactions like cycloadditions, rearrangements, and cyclizations play a crucial role in diversifying the chemical space and enhancing the complexity of the molecular architecture (I. Robertson & J. Sharp, 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are pivotal for understanding their stability, formulation potential, and pharmacokinetic profile. However, specific data on our compound of interest requires targeted experimental studies.

Chemical Properties Analysis

Analyzing the chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, is essential for predicting the compound's behavior in biological systems and its suitability as a pharmacological agent. Similar compounds have shown a range of activities, including interactions with biological receptors, which could hint at the potential applications of our compound in medicinal chemistry (P. Baraldi et al., 1985).

properties

IUPAC Name

N-[[5-(cyclobutanecarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-21(11-10-17-6-2-1-3-7-17)23-15-19-14-20-16-25(12-5-13-26(20)24-19)22(28)18-8-4-9-18/h1-3,6-7,14,18H,4-5,8-13,15-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJJAPFSELSOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCN3C(=CC(=N3)CNC(=O)CCC4=CC=CC=C4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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